2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-15-8-3-1-2-4-10(8)16-14(17-15)9-5-12-13(23-7-22-12)6-11(9)18(20)21/h1-6,14,16H,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIBLNKBKRTAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized by the nitration of 1,3-benzodioxole using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Coupling Reaction: The final step involves coupling the nitro-substituted benzodioxole with the quinazolinone core under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzodioxole ring.
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
Reduction: 2-(6-amino-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized quinazolinone derivatives
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C15H11N3O5
Molecular Weight: 313.26 g/mol
IUPAC Name: 2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one
CAS Number: 1024135-46-3
The compound features a quinazolinone core, which is known for its diverse pharmacological activities. The presence of the nitro group and the benzodioxole moiety enhances its reactivity and potential interactions with biological targets.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows for various chemical modifications, enabling the synthesis of derivatives with tailored properties.
Key Reactions:
- Substitution Reactions: The nitro group can be transformed into amino or other functional groups through reduction.
- Electrophilic Aromatic Substitution: The benzodioxole ring can undergo electrophilic substitution reactions to introduce additional functional groups.
Biology
The compound has been studied for its potential biological activities, particularly in antimicrobial and anticancer research. Several studies have reported its efficacy against various pathogens and cancer cell lines.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of quinazolinones were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that compounds similar to this compound exhibited significant growth inhibition in breast and lung cancer cells due to their ability to induce apoptosis.
Medicine
The medicinal chemistry field has shown interest in this compound due to its potential therapeutic applications. Its structural features suggest that it may interact with specific molecular targets involved in disease pathways.
Potential Therapeutic Areas:
- Antimicrobial Agents: Its activity against bacteria and fungi makes it a candidate for developing new antimicrobial therapies.
- Anticancer Drugs: The ability to induce cell death in cancer cells positions it as a potential lead compound for anticancer drug development.
Data Table: Summary of Research Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Versatile reactions including substitution and oxidation |
| Biology | Antimicrobial and anticancer properties | Significant cytotoxicity against cancer cell lines |
| Medicine | Potential therapeutic applications | Candidates for antimicrobial and anticancer therapies |
Mechanism of Action
The mechanism of action of 2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Structural Analogs Without Nitro Substituents
Compound : 2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one
Positional Isomers in Benzodioxole Derivatives
Compound: 4',5'-Methylenedioxy-2'-nitroacetophenone (CAS 56136-84-6)
- Molecular Formula: C₉H₇NO₅
- Molecular Weight : 209.16 g/mol
- Key Differences: Features a nitro group at position 2 of the benzodioxole ring, attached to an acetophenone core .
The position of the nitro group (2 vs. 6 in the target compound) alters steric and electronic environments. For instance, a nitro group at position 6 in the target compound may facilitate different intermolecular interactions compared to position 2 in acetophenone derivatives.
Quinazolinone Derivatives with Varied Substituents
Compound: Benzoquinazolinone 12 (3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one)
- Key Differences : Contains a bulky pyridinyl-pyrazole substituent and a hydroxycyclohexyl group.
- Reported Activity: Demonstrates higher functional potency than BQCA (a known acetylcholine receptor modulator) due to enhanced binding interactions .
While the target compound lacks these complex substituents, its nitro-benzodioxole group may offer unique electronic effects for targeting specific enzymes or receptors.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Positional Isomerism: Nitro placement at position 6 (vs. 2 in acetophenones) may influence reactivity in electrophilic substitution reactions or binding to biological targets .
- Pharmacological Potential: Quinazolinones, such as benzoquinazolinone 12, show enhanced activity with bulky substituents . The nitro-benzodioxole group in the target compound could similarly modulate activity, though specific studies are needed.
Biological Activity
2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a nitro-substituted benzodioxole moiety and a quinazolinone core, suggest potential applications in various therapeutic areas, particularly in antimicrobial and anticancer research.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H13N3O5 |
| Molar Mass | 313.29 g/mol |
| InChI Key | InChI=1S/C16H13N3O5/c20-15... |
Biological Activity Overview
Research has indicated that compounds containing the quinazolinone structure exhibit a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of quinazolinones possess significant antibacterial and antifungal properties. For instance, a related compound demonstrated an IC50 value of 0.05 µg/mL against Leishmania sp., indicating strong potential as an anti-leishmanial agent .
- The presence of the nitro group in the benzodioxole structure enhances the antimicrobial efficacy through mechanisms involving oxidative stress induction in microbial cells .
-
Anticancer Properties :
- Various analogs of quinazolinones have been screened against multiple cancer cell lines, revealing broad-spectrum cytotoxicity. Notably, compounds were effective against HT29 colon and MCF-7 breast cancer cell lines with sub-micromolar potency .
- The mechanism often involves the inhibition of key cellular pathways related to proliferation and survival, potentially through interactions with specific kinase targets .
-
Mechanism of Action :
- The biological activity is often attributed to the ability of these compounds to interact with critical enzymes or receptors involved in cell signaling pathways. For example, molecular docking studies have identified binding interactions with Pyridoxal Kinase and Trypanothione Reductase, both crucial for parasite survival in Leishmania .
Case Studies
Several studies have explored the biological activity of quinazolinone derivatives:
-
Study on Antileishmanial Activity :
- A study published in MDPI reported that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibited promising anti-leishmanial activities through both in silico and in vitro evaluations. The lead compound showed significant binding affinity to target proteins involved in the metabolic pathways of Leishmania .
-
Cancer Cell Line Screening :
- In a comprehensive screening of 57 quinazolinone derivatives against various cancer cell lines, several compounds demonstrated potent growth inhibition with IC50 values ranging from 0.1 to 0.5 µM across different cell types . These findings suggest that modifications on the quinazolinone scaffold can significantly enhance anticancer activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one, and what key reaction conditions should be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of nitro-substituted benzodioxole precursors with quinazolinone intermediates. Key steps include:
- Nitrobenzodioxole activation : Use of nitration agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Cyclization : Employing catalysts like p-toluenesulfonic acid (PTSA) in refluxing ethanol to form the quinazolinone core .
- Purification : Recrystallization in methanol/ethanol mixtures to isolate the final product .
- Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts (e.g., dimerization).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C6 of benzodioxole) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 342.08) .
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software for refinement (e.g., SHELXL-2018 for small-molecule structures) .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric assays .
- Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding Affinity : Radioligand displacement assays for receptors (e.g., serotonin transporters) due to structural similarity to psychoactive benzodioxoles .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.710–0.920 Å) to obtain high-resolution diffraction data .
- Refinement : Apply SHELXL with twin refinement for crystals showing pseudo-merohedral twinning .
- Validation : Cross-validate with DFT-calculated bond lengths/angles to address outliers .
- Example : A nitrobenzodioxole derivative showed a 5° deviation in dihedral angles between experimental and computational models, resolved via Hirshfeld surface analysis .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the nitrobenzodioxole moiety?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or -donating groups (e.g., -OCH₃) at the benzodioxole ring .
- Biological Profiling : Compare IC₅₀ values across analogs to map pharmacophore requirements .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., MDMA-like binding to SERT) .
Q. How can researchers address contradictory bioactivity data across in vitro and in vivo models?
- Methodological Answer :
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., nitro-reduction by CYP450) .
- Pharmacokinetics : Use LC-MS/MS to measure plasma concentrations in rodent models and correlate with efficacy .
- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
Key Challenges and Solutions
- Synthetic Yield Variability : Optimize nitro-group introduction via low-temperature nitration to reduce side reactions .
- Crystallization Issues : Use vapor diffusion with chloroform/hexane to obtain diffraction-quality crystals .
- Bioactivity Contradictions : Combine in silico ADMET predictions with in vivo PK/PD modeling to reconcile discrepancies .
Ethical and Safety Considerations
- Handling Nitro Compounds : Store in amber vials at –20°C to prevent photodegradation; use explosion-proof equipment during synthesis .
- In Vivo Studies : Follow ARRIVE guidelines for ethical animal testing, focusing on minimal effective doses to reduce toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
